The compound 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)-quinoxaline, commonly known as NBQX disodium salt, is a well-known AMPA receptor antagonist. AMPA receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system (CNS). The inhibition of these receptors is a strategic approach in neuroprotection, as excessive glutamate release and subsequent overactivation of glutamate receptors can lead to excitotoxicity, a process implicated in various neurological disorders.
NBQX operates by blocking the action of the neurotransmitter glutamate on the AMPA receptors. By doing so, it prevents the influx of cations, such as sodium and calcium, which would otherwise lead to neuronal depolarization and potential excitotoxic damage. This action is particularly beneficial in pathological conditions where glutamate levels are abnormally high, leading to neuronal injury or death.
In the context of spinal cord injury (SCI), NBQX has been shown to reduce functional deficits in a standardized rat model of contusive SCI. The neuroprotective effect of NBQX is attributed to its ability to inhibit excitotoxicity, which is a significant factor in secondary injury following SCI. Moreover, NBQX has been found to enhance the sparing of white matter, including axons of descending pathways, which is critical for maintaining functional connectivity within the spinal cord. An unexpected finding from the research is that NBQX induces a rapid and selective increase in fibroblast growth factor 2 (FGF2) mRNA levels in the injured spinal cord2. This induction of FGF2, a factor known for its neurotrophic and neuroprotective properties, could be an additional mechanism through which NBQX exerts its therapeutic effects in the treatment of SCI.
Although not directly related to NBQX, it is worth noting that other compounds with anti-inflammatory properties, such as Nitidine chloride (NTD), have been studied for their effects on inflammatory cytokines in macrophages. NTD, for example, significantly reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and inhibits NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 macrophages1. This is relevant because inflammation is a critical component of secondary injury in CNS trauma, and agents that can modulate inflammatory responses may have potential therapeutic applications in conjunction with AMPA receptor antagonists like NBQX.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8